molecular formula C8H6ClNS B102616 2-Chloro-6-Methylphenyl Isothiocyanate CAS No. 19241-34-0

2-Chloro-6-Methylphenyl Isothiocyanate

Cat. No. B102616
CAS RN: 19241-34-0
M. Wt: 183.66 g/mol
InChI Key: MLQPKPCDKLACIG-UHFFFAOYSA-N
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Description

2-Chloro-6-Methylphenyl Isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and potential biological activities. While the provided papers do not directly discuss 2-Chloro-6-Methylphenyl Isothiocyanate, they do provide insights into the synthesis, structure, and reactions of related phenyl isothiocyanate compounds, which can be informative for understanding the properties and reactivity of isothiocyanates in general.

Synthesis Analysis

The synthesis of phenyl isothiocyanate derivatives can involve multicomponent reactions and cascade processes. For instance, 2-Cyanophenyl isothiocyanate was used in a Mn(III)-mediated cascade reaction to produce a new polycondensed heterocycle with high yields . Similarly, a multicomponent reaction involving phenyl isothiocyanates was employed to synthesize a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative . These studies demonstrate the versatility of isothiocyanates in forming complex heterocyclic structures under various reaction conditions.

Molecular Structure Analysis

The molecular structure of phenyl isothiocyanate derivatives has been elucidated using techniques such as X-ray crystallography and molecular modeling. For example, the crystal structure of a dihydropyrimidine derivative was determined, providing insights into the molecular geometry and intermolecular interactions within the crystal lattice . Another study described the crystal structure and molecular modeling of a dihydropyridine derivative, highlighting the orientation of substituents and the presence of hydrogen bonding .

Chemical Reactions Analysis

Phenyl isothiocyanates participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. The reaction of phenyl isothiocyanate with active methylene reagents followed by reaction with α-halogenated compounds resulted in the formation of polyfunctionally substituted 2,3-dihydrothiazoles or thiazolidinone ring systems . These reactions showcase the reactivity of isothiocyanates and their utility in constructing complex molecules with multiple functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl isothiocyanate derivatives can be characterized using spectroscopic methods and density functional theory (DFT) calculations. The FT-IR, 1H, and 13C NMR spectra of a dihydropyrimidine derivative were recorded and compared with DFT calculations, which demonstrated the ability of DFT to reproduce experimental results and provide detailed vibrational assignments . Additionally, the nonlinear optical properties and molecular electrostatic potential of the compound were evaluated, contributing to a comprehensive understanding of its physical and chemical characteristics.

Scientific Research Applications

Activation of Nrf2 in Cultured Fibroblasts

Isothiocyanates, such as 2-chloro-6-methylphenyl isothiocyanate, have been found to activate the Nrf2 pathway in cultured fibroblasts. This pathway is involved in the induction of phase 2 and antioxidant enzymes. Research demonstrates that isothiocyanates increase the phosphorylation of ERK1/2, an upstream target of Nrf2, leading to enhanced expression of enzymes like γ-glutamyl cysteine synthetase and heme oxygenase-1 (Ernst et al., 2011).

Atmospheric Environmental Impact

In the atmospheric environment, studies have investigated the gas phase reaction of various isothiocyanates, including derivatives like 2-chloro-6-methylphenyl isothiocyanate, with OH radicals. This research is crucial in understanding the environmental fate of these compounds and their potential impacts on air quality (Sommerlade, Ekici, & Parlar, 2006).

Anti-Plant Pathogen Activity

Some isothiocyanates, structurally related to 2-chloro-6-methylphenyl isothiocyanate, have shown promising anti-plant pathogen activities. These compounds have been tested against various plant pathogenic fungi and bacteria, indicating potential applications in agriculture and plant protection (Tang et al., 2018).

Synthesis of Selenium-Containing Heterocycles

Research involving aryl isothiocyanates, similar to 2-chloro-6-methylphenyl isothiocyanate, has led to the synthesis of selenium-containing heterocycles. These compounds have applications in pharmaceutical and chemical research due to their unique structural properties (Atanassov, Linden, & Heimgartner, 2003).

Real-Time Monitoring of Mitophagy

Isothiocyanates have been used in the development of fluorescent bioprobes for real-time monitoring of cellular processes like mitophagy. This application is significant in biomedical research, providing insights into cellular responses and mechanisms (Zhang et al., 2015).

Antimicrobial Activity

Studies on isothiocyanates from cruciferous plants, including compounds structurally similar to 2-chloro-6-methylphenyl isothiocyanate, have demonstrated antimicrobial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). This finding is significant for medical research, especially in the context of antibiotic resistance (Dias, Aires, & Saavedra, 2014).

Safety And Hazards

2-Chloro-6-Methylphenyl Isothiocyanate is considered hazardous. It can cause skin irritation, serious eye damage, and respiratory sensitization. It also has acute toxicity when ingested, inhaled, or comes into contact with skin .

properties

IUPAC Name

1-chloro-2-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQPKPCDKLACIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395657
Record name 2-Chloro-6-Methylphenyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-Methylphenyl Isothiocyanate

CAS RN

19241-34-0
Record name 2-Chloro-6-Methylphenyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for Intermediate-2 using 2-chloro-6-methylaniline (1.0 g, 0.01 mol), thiophosgene (1.15 g, 0.01 mol) and N-ethyl di-isopropyl amine (2.58 g, 0.020 mol) to afford 0.500 g of the desired product. 1HNMR (CDCl3): δ 2.39 (s, 3H), 7.10 (s, 2H), 7.21-7.25 (m, 1H); MS [M+H]+: 183.32.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ávalos, R Babiano, P Cintas, MB Hursthouse… - Tetrahedron, 2005 - Elsevier
… Thus, compounds 35 and 40 were obtained in high yields when reaction between 6 and 2-chloro-6-methylphenyl isothiocyanate (33) or 2,6-dichlorophenyl isothiocyanate (39) took …
Number of citations: 12 www.sciencedirect.com
H Elokdah, TS Sulkowski… - Journal of medicinal …, 2004 - ACS Publications
… Reaction of 10.33 (50 mmol) with 2-chloro-6-methylphenyl isothiocyanate in the manner described for compound 2.39 furnished the title compound as a white solid (61%): mp 135−137 …
Number of citations: 78 pubs.acs.org
S Aruna, A Senthilvelan, D Thirumalai… - …, 2006 - thieme-connect.com
… A mixture of 2-(2-methylphenoxy)-acethydrazide (1.26 g, 7 mmol) and 2-chloro-6-methylphenyl isothiocyanate (1.28 g, 7 mmol) in aq K 2 CO 3 (10%, 100 mL) was heated under reflux …
Number of citations: 3 www.thieme-connect.com

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